molecular formula C10H15NO B13648098 (S)-1-(4-Ethoxyphenyl)ethanamine

(S)-1-(4-Ethoxyphenyl)ethanamine

Cat. No.: B13648098
M. Wt: 165.23 g/mol
InChI Key: LQISONQSSGPXMA-QMMMGPOBSA-N
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Description

(1S)-1-(4-ethoxyphenyl)ethan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-ethoxyphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1S)-1-(4-ethoxyphenyl)ethanone, using a chiral reducing agent. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(4-ethoxyphenyl)ethan-1-amine may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone to the amine. The reaction is conducted under high pressure and temperature to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted ethanamines.

Scientific Research Applications

(1S)-1-(4-ethoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-(4-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-ethoxyphenyl)ethan-1-amine
  • (1S)-1-(4-methoxyphenyl)ethan-1-amine
  • (1S)-1-(4-ethoxyphenyl)propan-1-amine

Uniqueness

(1S)-1-(4-ethoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the ethoxy group This configuration imparts distinct chemical and biological properties, making it valuable for various applications

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(4-ethoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1

InChI Key

LQISONQSSGPXMA-QMMMGPOBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C)N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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